![molecular formula C16H13ClN2O2 B5808033 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, also known as CMPD1, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. CMPD1 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its ability to bind to specific targets in the body, such as COX-2, and inhibit their activity. This leads to a decrease in the production of inflammatory mediators, induction of apoptosis in cancer cells, and prevention of neuronal cell death in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, induce apoptosis in cancer cells, and prevent neuronal cell death in models of neurodegenerative diseases. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its ability to selectively target specific enzymes and pathways in the body, making it a useful tool for studying their function. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound could be further studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research could also focus on improving the solubility of this compound to make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with 4-methoxyphenylhydrazine to form this compound. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out in a solvent such as ethanol or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization to obtain a pure form of this compound.
Applications De Recherche Scientifique
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-chloro-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-5-2-10(3-6-12)14-9-15(19-18-14)13-8-11(17)4-7-16(13)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKXGDQMJMUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
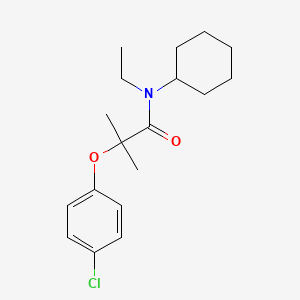
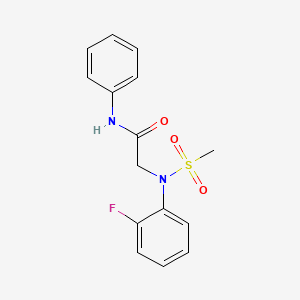
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)
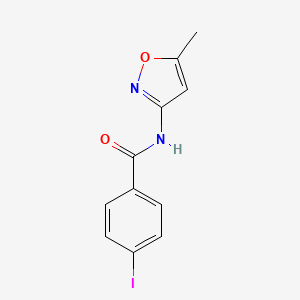
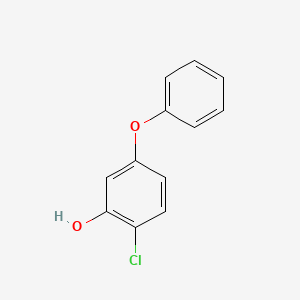
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
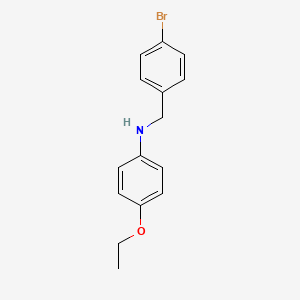

![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)
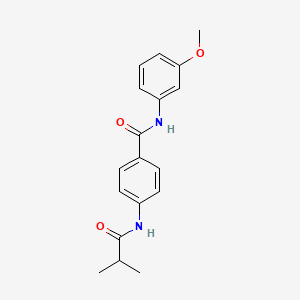
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)